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Abstract
The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, frequently

appearing in biologically active natural products and synthetic compounds.[1][2] The

introduction of an amine functionality at the 4-position unlocks a wealth of synthetic

possibilities, establishing 2,3-dihydrobenzofuran-4-amine as a highly versatile precursor for

drug discovery and agrochemical development. This guide provides an in-depth analysis of its

synthesis, chemical reactivity, and strategic applications. We will explore the causality behind

experimental choices, present detailed protocols, and showcase its role in the creation of

complex, high-value molecules.

Core Characteristics of 2,3-Dihydrobenzofuran-4-
amine
2,3-Dihydrobenzofuran-4-amine (CAS No. 61090-37-7) is a crystalline solid that serves as a

foundational building block in organic synthesis.[3] Its structure marries the rigid

dihydrobenzofuran ring system with a nucleophilic aromatic amine, providing a defined three-

dimensional conformation and a reactive handle for diversification.
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Physicochemical and Spectroscopic Data
The physical properties of this compound are critical for its handling, storage, and use in

reactions. The data below has been consolidated from various chemical data sources.

Property Value Reference(s)

CAS Number 61090-37-7 [3]

Molecular Formula C₈H₉NO [3]

Molar Mass 135.16 g/mol [3]

Appearance
Colorless to pale yellow crystal

or powder
[3]

Melting Point Approx. 125-128°C [3]

Boiling Point 268.5 ± 29.0 °C (Predicted) [3]

Density 1.208 ± 0.06 g/cm³ (Predicted) [3]

Solubility
Soluble in alcohols; insoluble

in water
[3]

Spectroscopic Insights: While detailed spectra are proprietary to specific suppliers, the

expected NMR signals can be predicted. In ¹H NMR, one would anticipate distinct signals for

the aromatic protons, the -NH₂ protons, and the diastereotopic protons of the dihydrofuran ring

at C2 and C3, often presenting as complex multiplets. In ¹³C NMR, eight distinct carbon signals

would confirm the structure.

Storage and Stability: Store in a tightly sealed container in a cool, dry, well-ventilated area. The

amine functionality can be sensitive to oxidation over time, so storage under an inert

atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation of purity.

Synthesis of the Precursor: A Strategic Approach
The most common and industrially scalable synthesis of 2,3-dihydrobenzofuran-4-amine
begins with the parent heterocycle, 2,3-dihydrobenzofuran, and proceeds through a nitration-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.chembk.com/en/chem/2,3-dihydrobenzofuran-4-aMine
https://www.chembk.com/en/chem/2,3-dihydrobenzofuran-4-aMine
https://www.chembk.com/en/chem/2,3-dihydrobenzofuran-4-aMine
https://www.chembk.com/en/chem/2,3-dihydrobenzofuran-4-aMine
https://www.chembk.com/en/chem/2,3-dihydrobenzofuran-4-aMine
https://www.chembk.com/en/chem/2,3-dihydrobenzofuran-4-aMine
https://www.chembk.com/en/chem/2,3-dihydrobenzofuran-4-aMine
https://www.chembk.com/en/chem/2,3-dihydrobenzofuran-4-aMine
https://www.benchchem.com/product/b1589133?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reduction sequence. This pathway is favored for its high efficiency and use of readily available

reagents.

Synthetic Workflow Overview
The logical flow involves the electrophilic aromatic substitution to install a nitro group, which

acts as a masked amine, followed by its unmasking via reduction.

2,3-Dihydrobenzofuran
(Starting Material)

4-Nitro-2,3-dihydrobenzofuran
(Nitrated Intermediate)

  Electrophilic Nitration
  (e.g., HNO₃ / H₂SO₄)

2,3-Dihydrobenzofuran-4-amine
(Target Precursor)

  Nitro Group Reduction
  (e.g., Catalytic Hydrogenation)

Click to download full resolution via product page

Caption: Synthetic pathway to 2,3-dihydrobenzofuran-4-amine.

Field-Proven Experimental Protocol
This protocol represents a standard, reliable method for the laboratory-scale synthesis of the

title compound.

PART A: Nitration of 2,3-Dihydrobenzofuran

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 5 equivalents)

to 0°C in an ice-water bath.
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Substrate Addition: Slowly add 2,3-dihydrobenzofuran (1 equivalent) to the cooled sulfuric

acid while maintaining the internal temperature below 10°C.

Nitrating Agent Preparation: Separately, prepare a nitrating mixture by carefully adding

concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (2 equivalents)

at 0°C.

Nitration: Add the prepared nitrating mixture dropwise to the reaction flask over 30-60

minutes, ensuring the internal temperature does not exceed 10°C. The formation of the

nitronium ion (NO₂⁺) in situ is the key to this electrophilic substitution.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2

hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup: Carefully pour the reaction mixture onto crushed ice. The product, 4-nitro-2,3-

dihydrobenzofuran, will precipitate as a solid.

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the

filtrate is neutral, and dry under vacuum. The product can be further purified by

recrystallization from ethanol.

PART B: Reduction of 4-Nitro-2,3-dihydrobenzofuran

Catalyst Setup: To a hydrogenation vessel, add the synthesized 4-nitro-2,3-

dihydrobenzofuran (1 equivalent) and a suitable solvent such as ethanol or methanol. Add a

catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room

temperature. The palladium surface is critical for adsorbing both hydrogen and the nitro

group, facilitating the reduction.[4][5][6]

Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC until the

starting material is fully consumed.

Filtration and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge

the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the
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Pd/C catalyst.

Purification: Concentrate the filtrate under reduced pressure to yield the crude 2,3-
dihydrobenzofuran-4-amine. Further purification can be achieved by recrystallization or

column chromatography to yield the final product with high purity.

Core Synthetic Applications and Reaction
Chemistry
The synthetic utility of 2,3-dihydrobenzofuran-4-amine stems from the reactivity of its primary

amine. This group serves as a potent nucleophile and a versatile anchor for building molecular

complexity.

2,3-Dihydrobenzofuran-4-amine

N-Acyl Derivatives
(Amides)

 RCOCl or (RCO)₂O
 Base (e.g., Pyridine)

N-Sulfonyl Derivatives
(Sulfonamides)

 RSO₂Cl
 Base (e.g., Pyridine)

N-Alkyl/Aryl Derivatives
(Secondary/Tertiary Amines)

 R-X (SN2) or
 Buchwald-Hartwig Coupling

Diazonium Salts
(Sandmeyer Precursor)

 NaNO₂, aq. HCl
 0-5°C

Fused Heterocycles

 Bifunctional Reagents
 (e.g., α,β-unsaturated ketones)

Click to download full resolution via product page

Caption: Key reaction pathways of 2,3-dihydrobenzofuran-4-amine.

Amide and Sulfonamide Formation
The reaction with acyl chlorides, anhydrides, or sulfonyl chlorides is one of the most

fundamental transformations. This is often done in the presence of a non-nucleophilic base like

pyridine or triethylamine to neutralize the HCl or sulfonic acid byproduct. These reactions are
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typically high-yielding and form stable amide or sulfonamide bonds, which are prevalent in

many pharmaceutical agents due to their ability to act as hydrogen bond donors and acceptors.

N-Alkylation and N-Arylation
N-Alkylation: Can be achieved via classical Sₙ2 reactions with alkyl halides. However, this

method can suffer from over-alkylation. Reductive amination, reacting the amine with an

aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN), offers a more

controlled route to secondary and tertiary amines.

N-Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination,

provide a powerful method for forming C-N bonds with aryl halides or triflates, enabling the

synthesis of complex diaryl amines.

Application in Medicinal Chemistry: Case Studies
The 2,3-dihydrobenzofuran scaffold is recognized for its potential in developing inhibitors for

enzymes like microsomal prostaglandin E2 synthase (mPGES)-1, which is implicated in

inflammation and cancer.[1] While specific drugs derived directly from the 4-amino version are

often proprietary, its structural motifs are found in various research compounds.

For instance, derivatives of this precursor are explored in the synthesis of psychoactive

compounds like 2C-B-FLY.[7] The synthesis of such molecules, for research purposes, involves

the transformation of the 4-amino group into a 2-aminoethyl side chain, demonstrating the

precursor's utility in constructing phenethylamine analogues with conformationally restricted

methoxy groups.[8] This rigid structure helps researchers understand the specific

conformational requirements for receptor binding, particularly at serotonergic 5-HT₂ receptors.

[7]

Safety, Handling, and Disposal
As with any amine, proper safety protocols are mandatory. The compound may be toxic, and

appropriate handling procedures for chemical reagents should be strictly followed.[3]

Personal Protective Equipment (PPE)
Eye Protection: Wear chemical safety goggles.
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Hand Protection: Use chemically resistant gloves (e.g., nitrile).

Respiratory Protection: Work in a well-ventilated laboratory or fume hood to avoid inhaling

dust or vapors.[3] A respirator may be needed for handling large quantities.[9]

Skin and Body Protection: Wear a standard laboratory coat.[3]

Emergency Procedures
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3]

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek

medical attention.[10]

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical

help.

Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical

attention.

Disposal
Dispose of the chemical and its container in accordance with local, regional, and national

regulations. Waste should be handled by a licensed disposal company.

Conclusion
2,3-Dihydrobenzofuran-4-amine is a strategically important precursor in modern organic

synthesis. Its straightforward preparation and the versatile reactivity of its primary amine group

provide a reliable platform for generating diverse libraries of complex molecules. Its rigid

framework is particularly valuable in medicinal chemistry for designing ligands with high

specificity for biological targets. As the demand for novel therapeutics and agrochemicals

continues to grow, the utility of well-designed building blocks like 2,3-dihydrobenzofuran-4-
amine will undoubtedly expand, solidifying its role as a cornerstone of synthetic programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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